molecular formula C15H18N4O3S B12482493 ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate

ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B12482493
M. Wt: 334.4 g/mol
InChI Key: XCJLJHDWECEAJC-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the sulfanyl group, and finally the coupling with the benzoate ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions can help in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to various substituted benzoate esters.

Scientific Research Applications

Ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
  • 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE

Uniqueness

Ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and sulfanyl group makes it particularly interesting for applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]benzoate

InChI

InChI=1S/C15H18N4O3S/c1-4-22-14(21)11-5-7-12(8-6-11)17-13(20)9(2)23-15-16-10(3)18-19-15/h5-9H,4H2,1-3H3,(H,17,20)(H,16,18,19)

InChI Key

XCJLJHDWECEAJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NNC(=N2)C

Origin of Product

United States

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